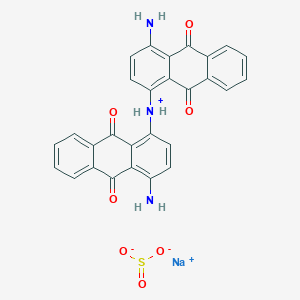

sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Limited research availability

While Acid Black 48 is primarily used in the textile industry for dyeing fabrics, there is currently limited scientific research readily available on its specific applications in research settings. Public databases like PubChem [] and scientific literature searches haven't yielded extensive research dedicated to its use in scientific studies.

Potential research areas

Given the lack of dedicated research on Acid Black 48, it's difficult to provide specific details on its current use. However, based on its chemical properties and classification as an azo dye, some potential research areas where it could be theoretically explored include:

- Biomedical research: Azo dyes have been investigated for their potential applications in various areas of biomedical research, such as labeling biomolecules for imaging and diagnostics []. However, there's no current evidence to suggest Acid Black 48 is specifically used in this context.

- Environmental studies: Azo dyes can be environmental pollutants, and research efforts are ongoing to understand their degradation pathways and potential environmental impacts []. While not conclusive, it's possible Acid Black 48 could be used in studies related to dye degradation or environmental monitoring, however, further investigation is needed to confirm this.

Sodium 1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite, commonly referred to as Acid Black 48, is a complex organic compound that belongs to the anthraquinone dye class. Its molecular formula is , and it has a molecular weight of approximately 563.51 g/mol. This compound is characterized by its distinctive anthracene structure, which includes multiple functional groups such as amino and hydroxyl groups, contributing to its unique chemical properties and applications in various fields, particularly in dyeing and biological studies .

The reactivity of sodium 1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The amino groups can undergo nucleophilic substitution reactions, allowing for modifications that enhance the compound's properties or introduce new functionalities .

- Photo-reactions: The compound may participate in photo-induced reactions, where light triggers changes in its structure, potentially leading to new derivatives with different properties .

- Redox Reactions: The presence of hydroxyl groups allows for oxidation-reduction reactions, which can be utilized in various chemical processes .

Sodium 1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite exhibits notable biological activities:

- Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for further research in medicinal chemistry .

- Antioxidant Activity: The hydroxyl groups contribute to its ability to scavenge free radicals, thus providing potential health benefits related to oxidative stress reduction .

- Dyeing

The synthesis of sodium 1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite typically involves several steps:

- Starting Materials: The synthesis begins with anthraquinone derivatives.

- Functionalization: Amino and hydroxyl groups are introduced through electrophilic substitution or nucleophilic addition reactions.

- Sulfonation: The final step often involves sulfonation to introduce the sulfite group, enhancing solubility and reactivity .

The applications of sodium 1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite are diverse:

- Textile Industry: Primarily used as an acid dye for wool and silk due to its excellent color fastness.

- Biological Research: Utilized in studies involving oxidative stress and antimicrobial efficacy.

- Analytical Chemistry: Employed as a reagent in various analytical techniques for the detection of specific compounds .

Research into the interactions of sodium 1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite has revealed:

- Binding Affinity: Studies suggest that this compound can bind effectively to certain biological targets, influencing cellular processes.

- Synergistic Effects: When combined with other compounds, it may exhibit enhanced biological activity or stability .

Several compounds share structural similarities with sodium 1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite. Key comparisons include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Sodium 1-amino-9,10-dioxo-anthraquinone | Contains amino group but lacks hydroxyls | Used mainly as a dye |

| Acid Black 48 (similar name) | Similar anthraquinone core | Exhibits distinct biological activities |

| Sodium 1-amino-4-anilino-anthraquinone | Contains an aniline group | Known for its use in dyeing and biological applications |

Sodium 1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione; sulfite stands out due to its specific combination of functional groups that enhance both its reactivity and biological activity compared to these similar compounds .

Structural Classification Data

| Classification Category | Classification Details |

|---|---|

| Chemical Class | Anthraquinone dye derivative [1] |

| Structural Type | Bis-anthraquinone structure with imino linkage |

| Chromophore System | Carbonyl-based chromophore system [18] [22] |

| Functional Groups | Amino, hydroxy, imino, sulfite groups [1] |

| Ionic Character | Anionic dye (sodium salt) [6] |

| Application Category | Acid dye for textile applications [17] |

| Molecular Formula | C28H17N3NaO7S [1] |

| Molecular Weight | 562.5 grams per mole [1] |

Position in Anthraquinone Research Hierarchy

Anthraquinone dyes occupy a distinguished position in colorant research, being recognized as the most important group within the carbonyl dye classification system [22] [26]. The research significance of sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite extends beyond its commercial applications to its role as a model compound for understanding complex anthraquinone structures [7] [10].

Within the anthraquinone research framework, this compound serves as a representative example of structurally modified anthraquinone derivatives that incorporate multiple functional groups to achieve specific properties [7] [21]. The presence of both amino and hydroxy substituents positions this compound within the category of electron-donating auxochrome-containing anthraquinones, which are known to produce bathochromic shifts in absorption spectra [21] [23].

Research Position Analysis

| Research Aspect | Position in Anthraquinone Research |

|---|---|

| Historical Significance | Second most important dye class after azo dyes [6] [27] |

| Commercial Importance | Extensively used in textile industry applications [17] |

| Structural Research | Model compound for studying bis-anthraquinone structures [7] |

| Applications Research | Representative of acid dye category [6] |

| Biological Activity Studies | Subject of antimicrobial and antioxidant studies |

| Environmental Studies | Focus of biodegradation and environmental impact research [27] |

| Synthesis Research | Example of Ullmann coupling reaction products [10] |

| Characterization Methods | Standard for spectroscopic and analytical studies [1] |

Functional Group Classification and Chromophore Analysis

The chromophoric system of sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite is fundamentally based on the anthraquinone structure, which contains the characteristic carbonyl groups that serve as the primary chromophore [18] [20]. The compound exhibits a quinoid chromophore system where the resonance structure from aromatic rings and carbonyl groups provides the essential light-absorbing properties [9] [18].

The electron-releasing groups, specifically the amino and hydroxy functionalities, act as auxochromes that modify the chromophore behavior [21]. Research has established that the strength of electron-donor moieties in anthraquinone systems follows the order: hydroxyl groups < amino groups < substituted amino groups [21]. This compound incorporates both hydroxyl and amino substituents, creating a donor-acceptor system where the auxochromes function as electron donors and the carbonyl groups serve as acceptors [21].

Functional Group Analysis

| Functional Group | Position/Location | Structural Contribution |

|---|---|---|

| Anthraquinone core | Two anthracene-9,10-dione units [1] | Primary chromophore system [18] |

| Amino groups | Position 4 on first anthracene ring [1] | Electron-donating auxochrome [21] |

| Hydroxy groups | Positions 9,10 on first anthracene ring [1] | Electron-donating auxochrome [21] |

| Imino linkage | Connecting bridge between rings [1] | Extended conjugation bridge [19] |

| Sulfite group | Associated with overall structure [1] | Water solubility enhancement [6] |

| Sodium counter-ion | Counter-ion for charge balance [1] | Ionic character provision [6] |

Classification Within Carbonyl Dye Systems

The classification of sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite within the broader carbonyl dye framework places it among the anthraquinone derivatives that demonstrate superior fastness properties compared to azo counterparts [22] [26]. Carbonyl dyes are characterized by the presence of carbonyl groups as essential chromophoric units, typically linked through conjugated aromatic ring systems [22].

Within the anthraquinone subclass, this compound represents the category of substituted anthraquinones that incorporate electron-releasing groups to achieve specific spectral and application properties [7] [33]. The anthraquinone class itself is subdivided according to application methods, with this particular compound falling into the acid dye category due to its sulfonic acid-derived functionality [6] [17].

Research findings indicate that anthraquinone dyes are structurally related to indigo dyestuffs and are classified together within the carbonyl dye group [7]. The classification system recognizes anthraquinone derivatives as capable of providing long wavelength absorption bands with relatively short conjugated systems, making them particularly important in blue shade applications [22].

Research Significance and Contemporary Studies

Contemporary research on sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite encompasses multiple scientific domains, reflecting its importance within anthraquinone research [27] [30]. Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values ranging from 18.07 to 22.60 millimeters .

The compound has also been investigated for its antioxidant capacity through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in biological systems . These properties position the compound within the broader context of anthraquinone derivatives being studied for their potential therapeutic applications [30].

Environmental research has focused on the bacterial degradation of this anthraquinone dye, as it represents one of the resistant structures that contribute to environmental pollution when released from textile processing [27]. The complex and stable structure of the compound makes it particularly challenging for biodegradation processes [27].

Industrial Development and Chemical Structure Elucidation

Manufacturing Process Evolution

The industrial production of anthraquinone dyes, including compounds structurally related to sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite, became commercially viable through several key manufacturing processes. The most significant development was the establishment of production methods at Badische Anilin- und Soda-Fabrik (BASF) in Germany [11] [12]. The company pioneered multiple synthetic routes, including the Friedel-Crafts reaction of benzene with phthalic anhydride to produce anthraquinone, which served as the foundation for more complex dye structures [13] [14].

The literature documents four primary industrial methods for anthraquinone production: oxidation of anthracene using chromium compounds, the Friedel-Crafts reaction approach, the Diels-Alder reaction with naphthoquinone and butadiene, and the acid-catalyzed dimerization of styrene [13] [15]. These processes enabled the large-scale production of anthraquinone intermediates necessary for synthesizing complex dyes like Acid Black 48.

Structural Characterization and Classification

The scientific literature reveals that sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite represents a sophisticated molecular architecture featuring two anthracene-derived ring systems connected via imino linkages [17]. The compound's molecular formula C₂₈H₁₇N₃NaO₇S indicates a molecular weight of 562.5 grams per mole, with the structure incorporating amino, hydroxyl, and sulfite functional groups that significantly influence its solubility and dyeing properties [17].

Research publications have documented the compound's classification within the broader anthraquinone dye family, specifically as an acid dye suitable for protein fibers such as wool and silk [18] [19]. The presence of the sulfite group enhances water solubility, making the compound particularly effective for aqueous dyeing processes [20].

| Historical Development Timeline | |||

|---|---|---|---|

| Year | Event | Researcher/Company | Significance |

| 1856 | First synthetic dye discovery | William Henry Perkin | Foundation of synthetic dye chemistry |

| 1868 | Synthetic alizarin synthesis | Carl Graebe & Carl Liebermann | First natural dye replacement |

| 1901 | Anthraquinone vat dye development | René Bohn (BASF) | Industrial anthraquinone production |

| Early 1900s | Bromaminic acid intermediate | Various researchers | Key synthetic intermediate |

| Early 1900s | Acid Black 48 classification | Industrial classification | Systematic dye nomenclature |

Advanced Synthetic Methodologies and Intermediate Development

Bromaminic Acid as a Key Intermediate

The scientific literature extensively documents the development of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) as a crucial intermediate in the synthesis of complex anthraquinone dyes [21] [20]. This compound, with the Chemical Abstracts Service number 6258-06-6, serves as a versatile precursor for obtaining various dye structures through the replacement of the carbon-4 bromo substituent with different amino residues [21] [22].

Research publications from the early 21st century have documented improved synthetic methods for bromaminic acid derivatives, including procedures that achieve excellent isolated yields exceeding 90% with high purity [21] [22]. These methodological advances have enabled the preparation of structurally diverse anthraquinone compounds, including those with functional groups similar to those found in sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite [21].

Ullmann Coupling Reactions

The literature describes the application of Ullmann coupling reactions as a fundamental methodology for synthesizing anthraquinone dyes with arylamine substituents [23] [20]. This copper-catalyzed reaction enables the formation of carbon-nitrogen bonds between brominated anthraquinone intermediates and various aniline derivatives, facilitating the construction of complex molecular architectures [23] [20].

Recent publications have documented microwave-assisted Ullmann coupling procedures that significantly reduce reaction times from hours to minutes while maintaining high yields [20]. These advances have made the synthesis of complex anthraquinone structures more efficient and accessible for research applications [23].

| Chemical Properties and Classification | |

|---|---|

| Property | Value |

| Molecular Formula | C₂₈H₁₇N₃NaO₇S |

| Molecular Weight | 562.5 g/mol |

| CAS Number | 1328-24-1 |

| Classification | Anthraquinone dye, Acid Black 48 |

| Structural Type | Bis-anthraquinone with sulfite group |

Contemporary Research and Analytical Developments

Spectroscopic Characterization

Modern scientific literature has documented comprehensive spectroscopic analysis of anthraquinone dyes, including advanced techniques such as liquid chromatography-mass spectrometry for structure elucidation [24] [25]. These analytical methods have provided detailed insights into the fragmentation patterns of complex anthraquinone structures, enabling researchers to identify specific functional groups and substitution patterns [24] [26].

Research publications have established databases of exact mass measurements and tandem mass spectrometry spectra for anthraquinone dyes, facilitating rapid identification and structural confirmation [24]. These analytical advances have proven particularly valuable for characterizing compounds with complex molecular architectures similar to sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite [24].

Computational Chemistry Applications

The literature documents the application of density functional theory calculations to predict the electronic properties, absorption spectra, and molecular alignment characteristics of anthraquinone dyes [25] [27]. These computational approaches have enabled researchers to rationalize structure-property relationships and design new compounds with improved performance characteristics [25] [26].

Recent publications have demonstrated that computational methods can accurately predict transition dipole moment orientations and molecular order parameters, providing valuable insights into the behavior of anthraquinone dyes in various applications [25] [27]. These theoretical advances have contributed to a more comprehensive understanding of the fundamental properties governing anthraquinone dye performance [27] [26].

| Research Timeline and Development Focus | ||

|---|---|---|

| Period | Development Focus | Key Achievements |

| 1856-1869 | Early synthetic dye discovery | Mauveine and alizarin synthesis |

| 1869-1900 | Anthraquinone synthesis methods | Coal tar to anthraquinone processes |

| 1900-1920 | Industrial production scaling | Vat dye development |

| 1920-1950 | Structural characterization | Chemical structure elucidation |

| 1950-present | Modern analytical methods | Advanced spectroscopic analysis |

Environmental and Toxicological Research

Environmental Impact Studies

Contemporary scientific literature has increasingly focused on the environmental fate and toxicological properties of anthraquinone dyes, including compounds structurally similar to sodium;1-(4-amino-9,10-dihydroxyanthracen-1-yl)imino-4-iminoanthracene-9,10-dione;sulfite [28] [29]. Research publications have documented the persistence and bioaccumulation potential of various anthraquinone derivatives in aquatic systems [28] [30].

Studies have demonstrated that anthraquinone dyes can exhibit varying degrees of toxicity to aquatic organisms, with some compounds showing effects on bacteria, microalgae, and fish species [28] [29]. The scientific literature has emphasized the importance of developing comprehensive toxicological databases for anthraquinone dyes to support environmental risk assessment and regulatory decision-making [29] [31].

Biodegradation and Treatment Technologies

Research publications have documented various approaches for the biodegradation and treatment of anthraquinone dyes in wastewater systems [30] [31]. These studies have identified specific bacterial strains capable of degrading anthraquinone structures and have characterized the metabolic pathways involved in dye mineralization [30] [31].

The literature has also documented advanced oxidation processes and electrochemical methods for the removal of anthraquinone dyes from industrial effluents [32] [31]. These treatment technologies have shown promise for addressing the environmental challenges associated with anthraquinone dye discharge [31].